
5-Bromo-2-(carboxymethyl)benzoic acid
Vue d'ensemble
Description
5-Bromo-2-(carboxymethyl)benzoic acid is a chemical compound with the molecular weight of 259.06 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 5-Bromo-2-(carboxymethyl)benzoic acid involves heating (4-Bromo-phenyl)-acetic acid in thionyl chloride, followed by a reaction with lead thiocyanate in benzene . The reaction mixture is then heated to reflux for 12 hours . The resulting product is filtered, and the precipitate is collected and suspended in ethyl acetate .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(carboxymethyl)benzoic acid is represented by the InChI code1S/C9H7BrO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) . Physical And Chemical Properties Analysis
5-Bromo-2-(carboxymethyl)benzoic acid is a powder with a melting point of 214-216°C .Applications De Recherche Scientifique
Industrial Process Scale-Up
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid , a key intermediate for synthesizing a family of SGLT2 inhibitors for diabetes therapy, was effectively prepared using dimethyl terephthalate as the starting material. This process demonstrates scalability and significant cost reduction in pharmaceutical manufacturing (Zhang et al., 2022).
Biological Activity Studies
- The synthesis of a Cd(II) complex derived from an azo ligand including 5-Bromo-2-(carboxymethyl)benzoic acid, showed potential antifungal and antibacterial activities against A. Niger, S. Aurores, and E. Coli (Jaber, Kyhoiesh, & Jawad, 2021).
Structural Chemistry
- In a study examining the crystal structure of 2-Amino-5-bromopyridine-benzoic acid , it was found that the carboxyl group of the benzoic acid molecule is twisted away from the attached ring, forming a two-dimensional network via hydrogen bonds (Hemamalini & Fun, 2010).
Nanostructure Self-Assembly
- A study on 5-bromo-2-hexadecyloxy-benzoic acid (5-BHBA) revealed that its two-dimensional self-assembly varies significantly depending on the solvent used, due to the intermolecular halogen and hydrogen bonds. This finding provides insights into inducing nanostructures at the liquid-solid interface (Wu et al., 2017).
Halogen Bonding in Molecular Structures
- Research on 4-bromo-3,5-di(methoxy)benzoic acid highlighted the presence of type II Br … Br interactions and Br … π and weak H-bonding interactions, contributing to our understanding of molecular interactions in benzoic acid derivatives (Raffo et al., 2016).
Synthesis and Drug Discovery
- A study on the synthesis of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide indicated potential antibacterial and antifungal activities, thus contributing to drug discovery research (Mehta, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-(carboxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-6-2-1-5(3-8(11)12)7(4-6)9(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYONOBJKYTLNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442837 | |
| Record name | 5-bromo-2-(carboxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(carboxymethyl)benzoic acid | |
CAS RN |
19725-82-7 | |
| Record name | 4-Bromo-2-carboxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19725-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-(carboxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-(carboxymethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


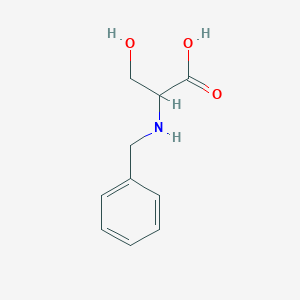
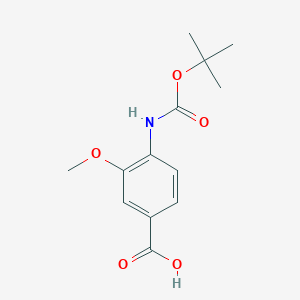
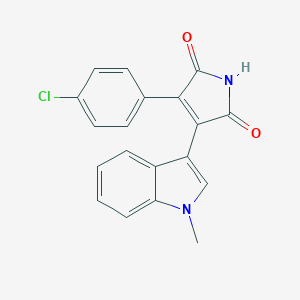

![2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B179888.png)
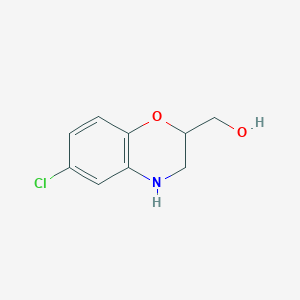
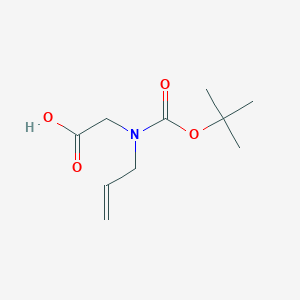
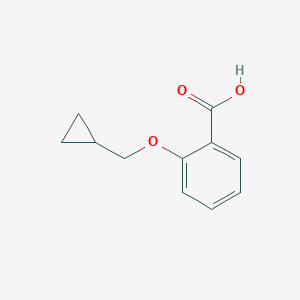
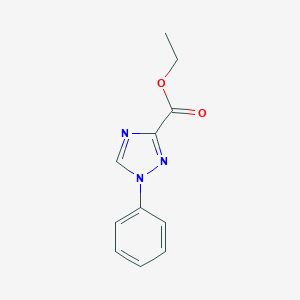
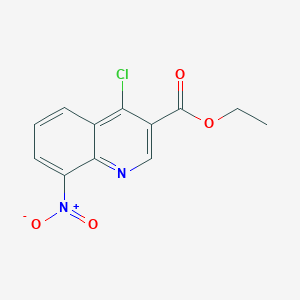
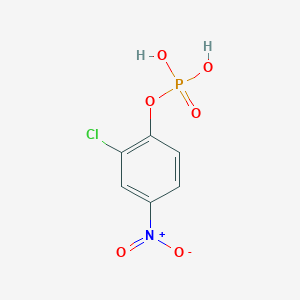
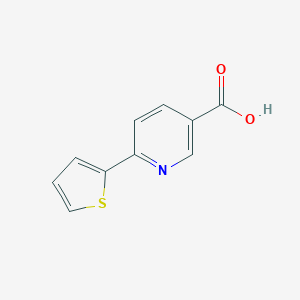
![4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one](/img/structure/B179907.png)
